2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone
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Overview
Description
2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a synthetic organic compound that features an imidazole ring, a thioether linkage, and an indoline moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Imidazole Ring: This can be achieved through the condensation of an aldehyde with a diamine in the presence of an acid catalyst.
Thioether Formation: The imidazole derivative can be reacted with a thiol compound under basic conditions to form the thioether linkage.
Indoline Attachment: The final step involves the coupling of the thioether-imidazole intermediate with an indoline derivative, possibly through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can undergo reduction under catalytic hydrogenation conditions.
Substitution: The indoline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or nitrated indoline derivatives.
Scientific Research Applications
2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, compounds with imidazole and indoline structures can interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar compounds might include other imidazole-thioether-indoline derivatives. The uniqueness of 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone could be highlighted by comparing its biological activity, chemical reactivity, or physical properties with those of similar compounds.
List of Similar Compounds
- 2-((1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone
- 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
IUPAC Name |
2-[1,5-bis(4-methylphenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3OS/c1-19-7-11-22(12-8-19)25-17-28-27(30(25)23-13-9-20(2)10-14-23)32-18-26(31)29-16-15-21-5-3-4-6-24(21)29/h3-14,17H,15-16,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPASCXLHJKXEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)C)SCC(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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